molecular formula C19H18N6O B2904551 N4-(2,4-dimethylphenyl)-N2-(furan-2-ylmethyl)pteridine-2,4-diamine CAS No. 946217-87-4

N4-(2,4-dimethylphenyl)-N2-(furan-2-ylmethyl)pteridine-2,4-diamine

Cat. No. B2904551
CAS RN: 946217-87-4
M. Wt: 346.394
InChI Key: SXGXSWUQHQZBIG-UHFFFAOYSA-N
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Description

N4-(2,4-dimethylphenyl)-N2-(furan-2-ylmethyl)pteridine-2,4-diamine, commonly known as DMFPD, is a chemical compound that belongs to the class of pteridine derivatives. DMFPD is a potent inhibitor of dihydrofolate reductase (DHFR), an enzyme that is involved in the biosynthesis of nucleotides. DHFR is an essential enzyme for the growth and proliferation of cancer cells, making it a promising target for cancer therapy.

Scientific Research Applications

DNA Binding Properties

Furamidine and its analogs, which share structural similarities with the queried compound through their furan components and potential for N-containing rings, have been extensively studied for their DNA binding properties. Furamidine, in particular, shows enhanced DNA-binding affinity compared to pentamidine, owing to its ability to form direct hydrogen bonds with DNA sequences. This interaction is facilitated by its dicationic nature and minor groove binding characteristics, making it a potent agent against pathogens like Pneumocystis carinii (Laughton et al., 1995).

Antiprotozoal Activity

Compounds structurally related to the queried chemical, such as 2,5-bis(4-guanylphenyl)furans, exhibit significant antiprotozoal activities. They have been synthesized and tested against various protozoal infections, showing particularly strong activity against Trypanosoma rhodesiense , which causes sleeping sickness. This activity highlights their potential as therapeutic agents in treating protozoal infections (Das & Boykin, 1977).

Polymer Synthesis

The incorporation of aromatic diamine units, which bear resemblance in functionality to the queried compound, into polymers has resulted in materials with notable electrochromic properties, thermal stability, and solubility in common solvents. These materials find applications in optoelectronics, as their inherent properties make them suitable for creating flexible films, electrochromic devices, and other electronic components. The synthesis of such polymers involves condensation reactions that introduce aromatic diamine units into the polymer backbone, enhancing their performance and utility (Liou & Chang, 2008).

properties

IUPAC Name

4-N-(2,4-dimethylphenyl)-2-N-(furan-2-ylmethyl)pteridine-2,4-diamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18N6O/c1-12-5-6-15(13(2)10-12)23-18-16-17(21-8-7-20-16)24-19(25-18)22-11-14-4-3-9-26-14/h3-10H,11H2,1-2H3,(H2,21,22,23,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SXGXSWUQHQZBIG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)NC2=NC(=NC3=NC=CN=C32)NCC4=CC=CO4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18N6O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N4-(2,4-dimethylphenyl)-N2-(furan-2-ylmethyl)pteridine-2,4-diamine

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